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An In-depth Technical Guide to (2,3-Dihydro-1H-inden-2-YL)methanol (CAS: 5445-45-4): A

Core Scaffold for Modern Therapeutics

Abstract
(2,3-Dihydro-1H-inden-2-YL)methanol, CAS Number 5445-45-4, is a pivotal chemical

intermediate that has garnered significant attention in medicinal chemistry and pharmaceutical

research. Its rigid, bicyclic indane framework serves as a versatile and sterically defined

scaffold for the synthesis of novel bioactive molecules. This technical guide provides an in-

depth exploration of its chemical properties, a robust and validated synthesis protocol,

comprehensive analytical methodologies for quality control, and a detailed overview of its

applications in drug discovery. Specifically, this document highlights its role as a foundational

building block for potent tubulin polymerization inhibitors and as a key pharmacophore in the

development of agents targeting neurodegenerative diseases. This guide is intended for

researchers, chemists, and drug development professionals seeking to leverage this high-value

intermediate in their research and development programs.

Introduction: The Strategic Importance of the Indane
Scaffold
The 2,3-dihydro-1H-indene (indane) nucleus is a privileged scaffold in modern drug discovery.

Its unique conformational rigidity and three-dimensional structure provide an ideal platform for
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orienting functional groups in precise vectors to optimize interactions with biological targets.[1]

Unlike more flexible aliphatic or acyclic linkers, the indane core reduces the entropic penalty

upon binding to a protein, often leading to enhanced potency and selectivity. Derivatives of the

indane core are associated with a wide spectrum of pharmacological activities, including

anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2]

(2,3-Dihydro-1H-inden-2-YL)methanol is a particularly valuable derivative. The primary

alcohol moiety serves as a versatile chemical handle for subsequent synthetic transformations,

allowing for the facile introduction of diverse functionalities through esterification, etherification,

oxidation, or conversion to leaving groups for nucleophilic substitution. This strategic

positioning of a reactive group on the robust indane backbone makes it a critical starting

material for constructing complex molecular architectures aimed at challenging therapeutic

targets.[3][4]

Physicochemical Profile of (2,3-Dihydro-1H-inden-2-
YL)methanol
A comprehensive understanding of a compound's physicochemical properties is fundamental

for its effective use in synthesis, ensuring safe handling, and predicting its behavior in various

solvent systems. The key properties of (2,3-Dihydro-1H-inden-2-YL)methanol are

summarized below.
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Property Value Source(s)

CAS Number 5445-45-4 [3][5]

Molecular Formula C₁₀H₁₂O [3][5]

Molecular Weight 148.20 g/mol [3][6][7]

Boiling Point 264 °C [8]

Density 1.08 g/cm³ [4]

Flash Point 122.4 °C [4]

InChI Key
ULVJTHHSGWAIOA-

UHFFFAOYSA-N
[6]

Canonical SMILES C1C(CC2=CC=CC=C21)CO [8]

Synthesis and Purification Protocol
The synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol is most reliably achieved through the

reduction of a commercially available and stable precursor, 2,3-Dihydro-1H-indene-2-carboxylic

acid. The choice of reducing agent is critical; while milder agents like sodium borohydride are

generally ineffective for reducing carboxylic acids, a powerful hydride donor such as lithium

aluminum hydride (LiAlH₄) provides a clean and high-yielding conversion to the corresponding

primary alcohol.[1][2]

Synthesis Pathway: Reduction of 2,3-Dihydro-1H-
indene-2-carboxylic acid
The reaction proceeds via a two-step mechanism. First, the LiAlH₄ reduces the carboxylic acid

to an intermediate aldehyde. Because aldehydes are more reactive towards LiAlH₄ than the

starting carboxylic acid, this intermediate is immediately reduced further to the lithium alkoxide

salt. A subsequent aqueous acidic workup is required to neutralize the excess hydride reagent

and protonate the alkoxide to yield the final primary alcohol product.[3]
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Caption: Workflow for the synthesis and purification of (2,3-Dihydro-1H-inden-2-YL)methanol.

Detailed Experimental Protocol: Synthesis
Causality: Anhydrous conditions are absolutely critical for this reaction. LiAlH₄ reacts violently

with water, which would not only quench the reagent, reducing the yield, but also pose a

significant safety hazard. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, can be

rigorously dried, and effectively solvates the aluminum species.

Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL

round-bottom flask with a magnetic stir bar and a reflux condenser.

Reagent Suspension: Add anhydrous THF (100 mL) to the flask. Carefully and portion-wise,

add lithium aluminum hydride (LiAlH₄) (1.5 eq.) to the THF with stirring. Note: LiAlH₄ is a fine

powder and can be pyrophoric; handle with extreme care.

Substrate Addition: Dissolve 2,3-Dihydro-1H-indene-2-carboxylic acid (1.0 eq., e.g., 5.0 g) in

anhydrous THF (25 mL).[9] Using a dropping funnel, add the carboxylic acid solution

dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be

controlled to manage the exothermic reaction and effervescence.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Heat the reaction to reflux and maintain for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Quenching (Workup): Cool the reaction flask back to 0 °C. The workup must be performed

with extreme caution to safely quench the excess LiAlH₄. Sequentially and dropwise, add:

Water (X mL)

15% aqueous NaOH solution (X mL)
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Water (3X mL) (Where X = grams of LiAlH₄ used). This procedure, known as the Fieser

workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular

precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake

thoroughly with ethyl acetate.

Extraction & Drying: Combine the organic filtrates and wash with brine. Dry the organic layer

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to

yield the crude product.

Detailed Experimental Protocol: Purification by Flash
Column Chromatography
Causality: The crude product will likely contain minor impurities. Flash column chromatography

is an effective method for separating the target alcohol from non-polar byproducts and polar

baseline impurities based on differential polarity.[10][11] Silica gel, a polar stationary phase, will

retain the polar alcohol more strongly than non-polar impurities.

Column Packing: Prepare a glass column with silica gel as the stationary phase using a

slurry packing method with a non-polar solvent (e.g., hexane).[12][13]

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and

adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the

resulting powder onto the top of the packed column.

Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually

increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30%

ethyl acetate in hexane.

Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being a

moderately polar alcohol, will elute as the solvent polarity increases.

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under

reduced pressure to yield (2,3-Dihydro-1H-inden-2-YL)methanol as a purified solid or oil.
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Analytical Validation and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of

the synthesized compound. A combination of chromatographic and spectroscopic techniques

provides a self-validating system of quality control.

Purity & Identity Structural Confirmation

GC-MS Analysis

Purity > 98% Molecular Weight Confirmation
(M/Z = 148.2)

Validated Intermediate

¹H and ¹³C NMR Spectroscopy

Confirm Connectivity and
Proton Environments

Purified Sample of
(2,3-Dihydro-1H-inden-2-YL)methanol

Click to download full resolution via product page

Caption: A comprehensive analytical workflow for the validation of synthesized material.

Protocol: Purity Assessment by Gas Chromatography-
Mass Spectrometry (GC-MS)
Causality: GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile

organic compounds.[14] The gas chromatograph separates components of the sample in time,

and the mass spectrometer provides the mass-to-charge ratio of the eluting compound,

confirming its molecular weight.[15][16]

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-

purity volatile solvent such as ethyl acetate or dichloromethane.
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GC Column Selection: Use a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl

polysiloxane) suitable for separating aromatic alcohols.[14]

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid

volatilization (e.g., 250 °C).

GC Oven Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: Increase temperature at 10 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes.

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a

mass range from m/z 40 to 400.

Data Analysis: The purity is determined by the area percentage of the main peak in the

resulting chromatogram. The mass spectrum of the main peak should show a molecular ion

peak (M⁺) corresponding to the molecular weight of the product (148.2 g/mol ).

Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

precise molecular structure.

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of all non-

exchangeable protons. Expected signals would include:

A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the four protons on

the benzene ring.

Signals for the aliphatic protons of the five-membered ring and the methylene group of the

alcohol, likely appearing as complex multiplets in the upfield region (δ ~2.5-3.5 ppm).

A signal for the hydroxyl proton (-OH), which is typically a broad singlet and its chemical

shift is concentration-dependent. This peak can be confirmed by a D₂O exchange

experiment, where the peak disappears.[17]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom

in the molecule, confirming the carbon skeleton.

Core Applications in Drug Discovery
The utility of (2,3-Dihydro-1H-inden-2-YL)methanol is most evident in its application as a core

building block for sophisticated therapeutic agents.

Oncology Neuroscience
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Caption: Key application areas for (2,3-Dihydro-1H-inden-2-YL)methanol in drug discovery.

As a Scaffold for Tubulin Polymerization Inhibitors
One of the most promising applications of this compound is in the development of novel

anticancer agents.[4] Research has demonstrated that derivatives synthesized from this core

scaffold can function as potent inhibitors of tubulin polymerization by binding to the colchicine

site.[3] By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and

induce apoptosis in rapidly dividing cancer cells. Furthermore, this mechanism of action also

confers anti-angiogenic properties, disrupting the formation of new blood vessels that tumors

require for growth and metastasis.[3]
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Role in Neuroscience Research
The rigid 2,3-dihydro-1H-indene structure is a recognized and valuable pharmacophore in

neuroscience.[3] Its ability to present substituents in a well-defined spatial orientation makes it

an excellent starting point for designing ligands that can interact with complex targets in the

central nervous system. It has been incorporated into molecules investigated as dual-target

inhibitors for multifactorial conditions such as Alzheimer's disease, where hitting multiple

pathological pathways simultaneously may offer a superior therapeutic outcome.[4]

Safety, Handling, and Storage
(2,3-Dihydro-1H-inden-2-YL)methanol is intended for research use only.[3][8] As with all

chemical intermediates, it should be handled by trained personnel in a well-ventilated chemical

fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Safety Data Sheet (SDS): A comprehensive SDS containing detailed safety, handling, and

disposal information is available from suppliers and should be consulted before use.[5]

Conclusion
(2,3-Dihydro-1H-inden-2-YL)methanol is more than just a chemical intermediate; it is a

strategic tool for the modern medicinal chemist. Its robust and conformationally restricted

scaffold, combined with a synthetically versatile primary alcohol, provides an ideal platform for

the development of next-generation therapeutics. The validated protocols for its synthesis,

purification, and analysis presented in this guide offer a reliable framework for its utilization. As

research in oncology and neuroscience continues to demand novel molecular architectures

with improved potency and selectivity, the importance of foundational building blocks like (2,3-
Dihydro-1H-inden-2-YL)methanol will only continue to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583547#2-3-dihydro-1h-inden-2-yl-methanol-cas-
number-5445-45-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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